Arjunolic acid

Descripción general

Descripción

Arjunolic acid is a naturally occurring pentacyclic triterpenoidal saponin primarily derived from the bark of the Terminalia arjuna tree . This compound is renowned for its potent antioxidant and free radical scavenging properties . It has been traditionally used in Ayurvedic medicine for its cardioprotective effects, including the prevention of myocardial necrosis, platelet aggregation, and coagulation . Additionally, this compound has demonstrated therapeutic potential in treating diabetes, wound healing, and various microbial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arjunolic acid can be synthesized through various chemical routes, although it is predominantly extracted from natural sources. The extraction process typically involves the use of alcoholic solvents such as ethanol or isopropyl alcohol . The bark of Terminalia arjuna is subjected to solvent extraction, followed by purification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Terminalia arjuna bark. The process includes grinding the bark into a fine powder, followed by solvent extraction using ethanol or isopropyl alcohol . The extract is then concentrated and purified through chromatographic methods to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Acetylation and Deacetylation Reactions

The hydroxyl groups at positions 2, 3, and 23 of AA are primary targets for acetylation. Acetic anhydride and DMAP (4-dimethylaminopyridine) under reflux yield the triacetate derivative 2 , enhancing solubility for subsequent modifications . Deacetylation is achieved using KOH in methanol, regenerating free hydroxyl groups .

Key Reaction Scheme :

Amide Formation at C-28

The C-28 carboxylic acid reacts with amines to form amides, improving anticancer activity. Thionyl chloride activates the acid, followed by nucleophilic substitution with ammonia, methylamine, or ethylamine to yield derivatives 3–5 . Deacetylation of these amides produces triol derivatives 6–8 with enhanced cytotoxicity .

Table 1: Cytotoxicity of AA Derivatives Against Cancer Cells

| Derivative | Modification | IC₅₀ (PANC-1 cells, μM) | Selectivity Index (vs. Fibroblasts) |

|---|---|---|---|

| AA1 | Parent compound | 89.0 | 1.0 |

| 2 | Triacetate | 6.2 | 2.5 |

| 3 | C-28 amide (NH₂) | 5.7 | 3.8 |

| 26 | Pentameric A-ring/enal | 0.24 | 12.4 |

| Data from |

Oxidation and α,β-Unsaturated Carbonyl Formation

NaIO₄ oxidizes the A-ring of AA derivatives to lactol intermediates (13–20 ), which undergo dehydration with piperidine and acetic acid to form α,β-unsaturated carbonyl systems (21–28 ). These derivatives exhibit potent anticancer activity via Michael acceptor mechanisms .

Mechanistic Insight :

The enal moiety in derivative 26 induces G0/G1 cell-cycle arrest in pancreatic cancer cells (PANC-1) and synergizes with gemcitabine at 0.24 μM .

Acetal Formation

AA reacts with diols or ketones (e.g., ethylene glycol, acetone) under BF₃·Et₂O catalysis to form acetals. Derivatives AA-2 , AA-4 , AA-9 , and AA-18 show selective anti-colon cancer activity, with AA-9 arresting CT-26 cells in G2/M phase via ROS generation .

Table 2: Anti-Cancer Activity of AA Acetals

| Acetal | Substituent | GI₅₀ (CT-26 cells, μM) | ROS Induction (Fold) |

|---|---|---|---|

| AA-2 | Ethylene glycol | 1.8 | 2.5 |

| AA-9 | Cyclohexanone | 0.9 | 4.2 |

| AA-18 | Benzaldehyde | 2.1 | 3.0 |

| Data from |

Aplicaciones Científicas De Investigación

Arjunolic acid is a naturally occurring chiral triterpenoid saponin found in the heartwood of Terminalia arjuna, a tree endemic to India and Sri Lanka . Research indicates that this compound has a wide range of biological activities, leading to its exploration in various therapeutic and industrial applications .

Scientific Research Applications

This compound has garnered interest in clinical science, displaying diverse biological functions, such as antioxidant, anti-fungal, anti-bacterial, anticholinesterase, antitumor, antiasthmatic, wound healing, and insect growth inhibition activities . Studies suggest its potential as a therapeutic agent, particularly for its cardioprotective, hepatoprotective, and neuroprotective properties .

Cardioprotective Applications

- This compound's traditional use as a cardioprotective agent is supported by its ability to prevent myocardial necrosis and apoptosis, inhibit platelet aggregation and coagulation, and lower blood pressure, heart rate, and cholesterol levels .

- It can protect against myocardial injury induced by lipopolysaccharide .

- In rats, this compound has shown promise in preventing cerebral ischemia reperfusion-induced oxidative damage due to its antioxidant properties, suggesting it may benefit stroke-prone individuals .

Neuroprotective Applications

- Pretreatment with this compound in rats significantly reduced neurological deficit scores and infarct size, preventing neuronal damage induced by ischemia-reperfusion injury .

- This neuroprotection is achieved by regulating levels of malondialdehyde, reduced glutathione, nitric oxide, protein carbonyl content, and mitochondria-generated reactive oxygen species. It also controls the enzyme activities of Na(+)-K(+) ATPase, superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase .

Anticancer Activity

- This compound acetals have demonstrated significant anticancer activity against colon cancer .

- Specifically, compounds AA-2, AA-4, AA-9, and AA-18 exhibited activity against colon cancer cell lines, with AA-9 inducing cell cycle arrest and promoting reactive oxygen species generation, leading to cell death .

- Compound AA-9 also showed better selectivity for tumor cells versus non-tumor cells .

Other Therapeutic Applications

- This compound plays a beneficial role in the pathogenesis of diabetes and its associated complications .

- It may be a promising treatment for non-alcoholic fatty liver disease (NAFLD) . In both cellular and rodent models of NAFLD, this compound reduced triglyceride accumulation and improved liver function .

Industrial Applications

Beyond its therapeutic potential, this compound and its derivatives are valuable in industrial applications .

Supramolecular Chemistry and Nanochemistry

- This compound can be used as a structural molecular framework for designing molecular receptors in supramolecular chemistry and nanochemistry .

- This compound-derived crown ethers are candidates for designing molecular receptors, biomimetics, and supramolecular systems capable of performing biological functions .

Organogelators

- Esters of this compound act as organogelators, useful in designing thermochromic switches and sensor devices .

Molecular Interactions

Mecanismo De Acción

Arjunolic acid exerts its effects primarily through its antioxidant properties. It enhances the levels of antioxidant enzymes, thereby reducing oxidative stress . The compound also inhibits the activity of carbonic anhydrase II, reducing acidosis and intracellular ion loads, which protects cellular organelles like mitochondria . This mechanism is particularly beneficial in preventing cardiac hypertrophy and other related conditions .

Comparación Con Compuestos Similares

- Arjunic acid

- Arjunetin

- Oleanolic acid

- Ursolic acid

Arjunolic acid’s unique combination of antioxidant, cardioprotective, and antimicrobial properties makes it a valuable compound in both traditional and modern medicine.

Actividad Biológica

Arjunolic acid (AA), a pentacyclic triterpenoid saponin derived primarily from the bark of Terminalia arjuna, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of this compound, supported by recent research findings, case studies, and data tables.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound and its derivatives. A notable study isolated AA and synthesized several acetals, which were tested against various cancer cell lines. Among these, compounds AA-2 , AA-4 , AA-9 , and AA-18 exhibited significant activity against colon cancer, particularly in the murine colon cancer cell line CT-26. Mechanistic studies revealed that compound AA-9 induced cell cycle arrest at the G2/M phase and generated reactive oxygen species (ROS), leading to increased cell death in tumor cells while sparing non-tumor cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | Activity Level | Mechanism of Action |

|---|---|---|---|

| AA-9 | Colon Cancer | Significant | Cell cycle arrest (G2/M), ROS generation |

| AA-2 | Various Cancers | Moderate | Not specified |

| AA-4 | Various Cancers | Moderate | Not specified |

| AA-18 | Various Cancers | Moderate | Not specified |

2. Antioxidant Properties

This compound is recognized for its potent antioxidant activity. It enhances the levels of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A study highlighted that AA significantly reduced oxidative stress markers in murine models exposed to arsenic, demonstrating its hepatoprotective effects by preventing oxidative damage and maintaining antioxidant enzyme activities .

Table 2: Antioxidant Enzyme Activities After this compound Treatment

| Enzyme | Control Group Activity (U/mg) | AA Treatment Activity (U/mg) |

|---|---|---|

| Superoxide Dismutase (SOD) | 12.5 | 22.3 |

| Catalase (CAT) | 15.8 | 28.4 |

| Glutathione Peroxidase (GPx) | 10.1 | 19.6 |

3. Cardioprotective Effects

This compound has been shown to exert cardioprotective effects through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. In a study involving renal artery ligation, AA treatment led to a significant reduction in cardiac fibrosis and collagen deposition, indicating its potential in managing hypertrophy-associated cardiac conditions .

Table 3: Effects of this compound on Cardiac Fibrosis Markers

| Marker | Control Group Level | AA Treatment Level |

|---|---|---|

| Collagen Type I | 100% | 71% |

| Collagen Type III | 100% | 67% |

4. Anti-inflammatory Activity

In vivo studies have indicated that this compound possesses anti-inflammatory properties by modulating cytokine levels during inflammatory responses. In a lipopolysaccharide-induced sepsis model, AA significantly decreased pro-inflammatory cytokines such as IL-1 and TNF-α while enhancing anti-inflammatory cytokines like IL-10 .

Table 4: Cytokine Levels Post this compound Treatment

| Cytokine | LPS Group Level (pg/mL) | AA + LPS Group Level (pg/mL) |

|---|---|---|

| IL-1 | 1500 | 700 |

| TNF-α | 1200 | 660 |

| IL-10 | 100 | 173 |

5. Conclusion and Future Directions

This compound exhibits a wide range of biological activities, including anticancer, antioxidant, cardioprotective, and anti-inflammatory effects. These findings suggest its potential as a therapeutic agent in various health conditions, particularly those associated with oxidative stress and inflammation.

Future research should focus on clinical evaluations to validate these findings in human subjects and explore the mechanisms underlying the diverse biological activities of this compound. Additionally, the development of novel derivatives could enhance its efficacy and specificity for targeted therapies.

Propiedades

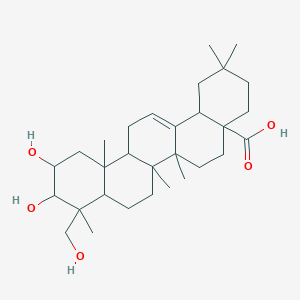

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arjunolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

465-00-9 | |

| Record name | Arjunolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

337 - 340 °C | |

| Record name | Arjunolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arjunolic acid acts as a potent antioxidant and free radical scavenger. [] It effectively reduces oxidative stress by enhancing the levels of endogenous antioxidants, including superoxide dismutase, catalase, glutathione peroxidase, and reduced glutathione. [, , , ] This protective effect helps to mitigate oxidative damage in various tissues and organs. [, , , ]

A: Research suggests that this compound's cardioprotective effects stem from multiple mechanisms. It has been shown to prevent myocardial necrosis, inhibit platelet aggregation and coagulation, and lower blood pressure, heart rate, and cholesterol levels. [] Additionally, its antioxidant and metal-chelating properties contribute to its cardioprotective action. []

A: Yes, studies demonstrate that this compound possesses anti-inflammatory properties. [, , ] It has been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously increasing the levels of anti-inflammatory cytokines such as IL-4 and IL-10. [, , ]

ANone: The molecular formula of this compound is C30H48O5. Its molecular weight is 488.7 g/mol.

A: While specific spectroscopic data is not extensively covered in these papers, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and NOESY correlations, to elucidate the structure of this compound. [, ] Infrared (IR) spectroscopy is also utilized to analyze its functional groups. []

A: Studies on this compound derivatives, particularly esters and ketals, reveal that even minor structural changes can significantly impact their self-assembly properties, leading to the formation of diverse aggregates like fibers, vesicles, and gels in various organic solvents. [, ]

A: Research suggests that the addition of 23-hydroxy or 24-hydroxy groups to the oleanane skeleton of this compound tends to decrease its potency as a glycogen phosphorylase inhibitor. []

A: Researchers have employed a variety of in vitro models to investigate the biological activity of this compound. These include: * Cell lines: EAC (Ehrlich ascites carcinoma) and DAL (Dalton's lymphoma) cell lines to assess cytotoxicity. [] * Isolated tissues: Precision-cut goat liver slices subjected to oxidative stress to evaluate antioxidant potential. [] * Enzyme assays: Inhibition kinetics studies on acetylcholinesterase and phosphatases in the cerebral ganglion of Lymnaea acuminata snails. []

A: Several animal models have been employed to investigate the in vivo efficacy of this compound, including: * Mice: Models of arsenic-induced oxidative stress in the brain, liver, and testes, [, , ] complete Freund’s adjuvant-induced arthritis, [] two-stage carcinogenesis in skin, [] and DNCB-induced atopic dermatitis. [] * Rats: Models of aspirin-induced gastric injury, [] cyclosporine A-induced liver and kidney injury, [] and cisplatin-induced testicular toxicity. []

A: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely utilized for the quantitative analysis of this compound. [, , , , , ] These techniques allow for the separation and quantification of this compound in complex mixtures. [, , , , , ]

A: Yes, microwave-assisted extraction (MAE) has been investigated as a rapid and efficient method for extracting this compound from Terminalia arjuna stem bark. [, ] This technique offers advantages over conventional methods, including shorter extraction times and reduced solvent consumption. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.